molecular formula C20H19ClFN3O4 B2377914 N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 874805-03-5

N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2377914
CAS No.: 874805-03-5
M. Wt: 419.84
InChI Key: JQXXMXFAMRMVEB-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound that features a combination of oxazolidinone and benzoyl functional groups

Scientific Research Applications

N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs with antibacterial or anticancer properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzoyl Group: The oxazolidinone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 4-chlorobenzoyl derivative.

    Attachment of the Ethanediamide Moiety: The final step involves the reaction of the 4-chlorobenzoyl oxazolidinone with 4-fluorobenzylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-chlorophenyl)methyl]ethanediamide
  • N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-morpholinyl)methyl]ethanediamide

Uniqueness

N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide is unique due to the presence of both 4-chlorobenzoyl and 4-fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O4/c21-15-5-3-14(4-6-15)20(28)25-9-10-29-17(25)12-24-19(27)18(26)23-11-13-1-7-16(22)8-2-13/h1-8,17H,9-12H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXXMXFAMRMVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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